REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[C:10](=[N:12]O)[CH2:9][CH2:8]2.[ClH:14]>C(O)(=O)C.CO.[Pd]>[ClH:14].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[CH:10]([NH2:12])[CH2:9][CH2:8]2 |f:5.6|
|
Name
|
7-methoxyindan-1-one oxime
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2CCC(C12)=NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 mL/min flow rate, 80° C., 100 bar
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=CC=C2CCC(C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12 mmol | |
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |